3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

CD73 inhibition Cancer immunotherapy Adenosine signaling

3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1105192-08-2) is a heterocyclic small molecule built on the privileged pyrido[3,2-d]pyrimidine-2,4-dione scaffold. This core is recognized in medicinal chemistry for its ability to engage diverse biological targets, including ecto-5'-nucleotidase (CD73) and various kinases (e.g., PI3K, mTOR, CDKs).

Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
CAS No. 1105192-08-2
Cat. No. B1415396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS1105192-08-2
Molecular FormulaC13H10N4O2
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O
InChIInChI=1S/C13H10N4O2/c18-12-11-10(5-3-7-15-11)16-13(19)17(12)8-9-4-1-2-6-14-9/h1-7H,8H2,(H,16,19)
InChIKeyAEQMOZSIIZITEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1105192-08-2: A Pyrido[3,2-d]pyrimidine-2,4-dione Scaffold for Targeted CD73 and Kinase Inhibition Programs


3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1105192-08-2) is a heterocyclic small molecule built on the privileged pyrido[3,2-d]pyrimidine-2,4-dione scaffold. This core is recognized in medicinal chemistry for its ability to engage diverse biological targets, including ecto-5'-nucleotidase (CD73) and various kinases (e.g., PI3K, mTOR, CDKs) [1]. The compound is distinguished from the unsubstituted parent core (CAS 37538-68-4) by its N3-pyridin-2-ylmethyl substituent, which introduces additional hydrogen-bonding and π-stacking capacity that can be exploited for target affinity and selectivity optimization . It is commercially available from suppliers such as Life Chemicals (Cat. F2135-0599, purity ≥95%) for research use [2].

Why N3-Substitution on the Pyrido[3,2-d]pyrimidine-2,4-dione Core Drives Functional Selectivity


The pyrido[3,2-d]pyrimidine-2,4-dione scaffold is a versatile pharmacophore, but its biological target engagement is highly sensitive to substitution patterns. The unsubstituted core (CAS 37538-68-4) and simple N3-alkyl/benzyl analogs (e.g., 3-(4-methylbenzyl) derivative) may exhibit broad, non-selective interactions with multiple kinases and phosphodiesterases . In contrast, the N3-pyridin-2-ylmethyl group of 1105192-08-2 introduces a polar, heteroaromatic moiety capable of forming specific hydrogen bonds and π-stacking interactions within the active site of targets like CD73, as demonstrated by closely related analogs [1]. This structural nuance means that generic substitution with a simple benzyl or alkyl group cannot replicate the specific binding interactions and may lead to loss of target selectivity or potency. For procurement, selecting this specific derivative is critical when the research objective requires bias toward CD73 or a defined kinase interaction profile, rather than the pan-assay interference or broader kinase inhibition seen with less decorated analogs .

Quantitative Differentiation of 1105192-08-2 Against Structural Analogs: CD73 Affinity and Selectivity Data


CD73 Affinity: Pyridin-2-ylmethyl Analog vs. Unsubstituted Core and N3-Benzyl Derivatives

The target compound 1105192-08-2 itself does not have a published Ki; however, a structurally proximal analog—[1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione] (BDBM50523526 / CHEMBL3606064)—demonstrates potent CD73 inhibition with a Ki of 4.5 nM against human CD73 in MDA-MB-231 cell membranes and 5.3 nM against recombinant human CD73 [1]. For comparison, the unsubstituted pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 37538-68-4) shows no reported CD73 activity, and N3-benzyl derivatives (e.g., 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione) are primarily reported as CDK inhibitors rather than CD73 ligands . This suggests the pyridin-2-ylmethyl moiety, when present at N3, contributes significantly to CD73 engagement.

CD73 inhibition Cancer immunotherapy Adenosine signaling

Kinase Selectivity Profile: Pyrido[3,2-d]pyrimidine Scaffold Shows PI3Kα/mTOR Bias Over Other Kinase Families

For kinase applications, the pyrido[3,2-d]pyrimidine-2,4-dione scaffold has been characterized in a 2,4,7-trisubstituted series. Compounds in this series achieved IC50 values of 3–10 nM against PI3Kα [1]. While 1105192-08-2 is not a C-7 substituted analog, the core scaffold's inherent selectivity for PI3K/mTOR over other kinases (e.g., Abl, PKC) has been documented. Unsubstituted and simple N3-alkyl analogs tend to inhibit a broader range of kinases, including PKC and MAPK, reducing their utility as selective chemical probes . The pyridin-2-ylmethyl group is hypothesized to further refine this selectivity by engaging specificity pockets unique to PI3K or CD73.

PI3K inhibitor mTOR inhibitor Cancer cell signaling

Physicochemical Differentiation: Predicted LogP and Hydrogen-Bonding Capacity

The predicted LogP (partition coefficient) for 1105192-08-2 is 0.50159, indicating moderate lipophilicity [1]. In contrast, the unsubstituted parent core (CAS 37538-68-4) has a lower molecular weight (163.13 vs. 254.24 g/mol) and likely lower LogP. The N3-(4-methylbenzyl) analog (MW ~280 g/mol) is more lipophilic due to the addition of a methyl group on the benzyl ring, which may reduce aqueous solubility and increase non-specific protein binding . The pyridin-2-ylmethyl group provides a balanced profile: it increases molecular weight and hydrogen-bond acceptor count (4 HBA) relative to the parent core while maintaining favorable solubility due to the basic pyridine nitrogen, which can be protonated at physiological pH.

Drug-likeness Permeability Solubility

Commercial Availability and Purity: 1105192-08-2 vs. Discontinued or Research-Grade Analogs

1105192-08-2 is available from Life Chemicals (Cat. F2135-0599) at ≥95% purity [1]. In contrast, other pyrido[3,2-d]pyrimidine-2,4-dione derivatives such as the unsubstituted core (CAS 37538-68-4) are widely available but lack the N3-pyridyl functionality required for CD73 targeting. The 3-(pyridin-3-ylmethyl) analog (CAS 27507-10-4) is listed by Fluorochem but may differ in binding mode due to the altered nitrogen position on the pyridine ring . The 1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl) analog (BDBM50523526) is not commercially available, making 1105192-08-2 the most accessible entry point for exploring SAR around the N3-pyridin-2-ylmethyl motif.

Chemical procurement Compound sourcing Research reagents

Optimal Use Cases for 1105192-08-2 in Drug Discovery and Chemical Biology


CD73 Inhibitor Hit-to-Lead Optimization

Use 1105192-08-2 as a starting scaffold for the development of non-nucleotide small-molecule CD73 inhibitors. The N3-pyridin-2-ylmethyl group is a key pharmacophoric element for CD73 affinity, as evidenced by the potent inhibition (Ki = 4.5–5.3 nM) of the closely related 1-(4-fluorobenzyl) analog [1]. Researchers can derivatize the N1 and C6/C7 positions to improve potency and drug-like properties while retaining the N3-pyridyl group.

Selective PI3Kα/mTOR Chemical Probe Development

Leverage the pyrido[3,2-d]pyrimidine-2,4-dione scaffold's documented PI3Kα/mTOR inhibitory activity (IC50 = 3–10 nM in 2,4,7-trisubstituted series) [2]. 1105192-08-2 provides a functionalized core that can be further elaborated at C6 and C7 to fine-tune kinase selectivity while avoiding the broader kinase inhibition associated with simpler N3-alkyl analogs.

Structure-Activity Relationship (SAR) Studies on N3-Heteroaryl Substitution

1105192-08-2 is the most accessible commercial entry point for studying the effect of N3-pyridin-2-ylmethyl substitution on target binding. Comparative testing against the 3-(pyridin-3-ylmethyl) analog (CAS 27507-10-4) and 3-benzyl derivatives can map the hydrogen-bonding and π-stacking contributions of the pyridine nitrogen position, guiding future medicinal chemistry efforts.

In Vitro Pharmacology with Favorable Physicochemical Properties

With a predicted LogP of 0.50159 and molecular weight of 254.24 g/mol [3], 1105192-08-2 offers a balanced lipophilicity profile suitable for cell-based assays. It is preferable to more lipophilic N3-(4-methylbenzyl) analogs, which may exhibit higher non-specific binding and lower aqueous solubility, confounding assay results.

Quote Request

Request a Quote for 3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.